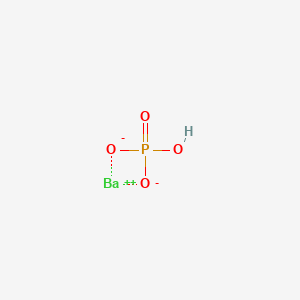

barium(2+);hydrogen phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the identifier “barium(2+);hydrogen phosphate” is a chemical substance listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of barium(2+);hydrogen phosphate involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactions using specialized equipment. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective manner.

Análisis De Reacciones Químicas

Types of Reactions: barium(2+);hydrogen phosphate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome.

Major Products: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products are often characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Aplicaciones Científicas De Investigación

2.1. Agriculture

Barium hydrogen phosphate is used as a fertilizer additive due to its phosphorus content, which is essential for plant growth. Its role in enhancing soil nutrient profiles has been documented in agricultural studies, demonstrating improved crop yields when applied appropriately.

2.2. Electronics and Optoelectronics

The compound is utilized in the production of electronic components, particularly in thin films for capacitors and other electronic devices. Its properties allow for effective charge storage and transfer, making it suitable for use in advanced electronic applications.

2.3. Biomedical Applications

Barium hydrogen phosphate is explored for its potential in biomedical fields, particularly in drug delivery systems and as a contrast agent in imaging technologies. Its biocompatibility and ability to form stable complexes with various biomolecules make it a candidate for further research in medical diagnostics.

2.4. Material Science

In material science, barium hydrogen phosphate serves as a precursor for various phosphor materials used in lighting and display technologies. Its high thermal stability and phosphorescent properties contribute to the development of efficient lighting solutions.

3.1. Agricultural Studies

A study conducted on the effects of barium hydrogen phosphate as a soil amendment showed significant increases in phosphorus availability, leading to enhanced growth rates in crops such as corn and wheat. The application rates varied, but optimal results were observed at concentrations of 50 kg/ha.

3.2. Electronic Device Fabrication

Research published in the Journal of Materials Science demonstrated that barium hydrogen phosphate thin films exhibited superior dielectric properties when compared to traditional materials used in capacitors. The study indicated that these films could potentially improve the performance of electronic devices by reducing energy loss.

Safety and Environmental Considerations

While barium hydrogen phosphate has beneficial applications, safety precautions should be observed due to the toxicity of barium compounds when ingested or inhaled. Proper handling protocols are essential to mitigate any health risks associated with exposure.

Mecanismo De Acción

The mechanism of action of barium(2+);hydrogen phosphate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application. The compound may act as an inhibitor or activator of certain enzymes, influencing cellular processes and pathways.

Comparación Con Compuestos Similares

barium(2+);hydrogen phosphate can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with similar chemical structures or biological activities. The comparison can help identify the specific advantages and limitations of this compound in various applications.

List of Similar Compounds:- CID 63015

- CID 63014

Propiedades

IUPAC Name |

barium(2+);hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSTYSFIGYAXTG-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)([O-])[O-].[Ba+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaHO4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.